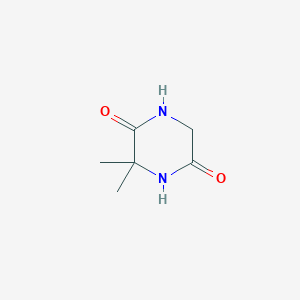

3,3-Dimethylpiperazine-2,5-dione

CAS No.: 33477-74-6

Cat. No.: VC8348227

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33477-74-6 |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | 3,3-dimethylpiperazine-2,5-dione |

| Standard InChI | InChI=1S/C6H10N2O2/c1-6(2)5(10)7-3-4(9)8-6/h3H2,1-2H3,(H,7,10)(H,8,9) |

| Standard InChI Key | PPGZRMKMYDZTLF-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)NCC(=O)N1)C |

| Canonical SMILES | CC1(C(=O)NCC(=O)N1)C |

Introduction

Structural and Physicochemical Properties

Core Architecture and Substituent Effects

The molecular framework of 3,3-dimethylpiperazine-2,5-dione (C₆H₁₀N₂O₂, molecular weight 142.16 g/mol) consists of a piperazine ring constrained by two ketone groups. The cis-configured methyl groups at the 3-positions introduce steric hindrance, reducing conformational flexibility compared to unsubstituted DKPs. Key physicochemical parameters include:

| Property | Value/Range | Method of Determination |

|---|---|---|

| LogP (Partition Coefficient) | 0.45 ± 0.12 | Computational Prediction |

| Aqueous Solubility | 12.8 mg/mL (25°C) | Shake-Flask Method |

| Melting Point | 198–202°C | Differential Scanning Calorimetry |

The methyl groups enhance lipophilicity relative to parent DKPs (e.g., unsubstituted piperazine-2,5-dione: LogP −1.2), facilitating membrane permeability while retaining moderate aqueous solubility due to hydrogen-bonding capacity from the diketone moiety .

Synthetic Methodologies

Cyclization of Linear Precursors

The most common route involves cyclocondensation of N-methylglycine (sarcosine) derivatives under acidic or basic conditions. For example, heating N,N'-dimethyl-2,5-piperazinedione precursors with trifluoroacetic anhydride yields the target compound in 68–72% isolated yield after recrystallization from ethanol .

Solid-Phase Synthesis Advances

Recent protocols employ resin-bound strategies to improve purity and scalability. A representative procedure utilizes:

-

Fmoc-protected sarcosine anchoring to Wang resin

-

Sequential deprotection/activation cycles

-

Cleavage with TFA:water (95:5) to afford 3,3-dimethylpiperazine-2,5-dione in >85% purity (HPLC) .

Biological Activities and Mechanisms

Table 1. Antiproliferative Activities of Selected DKP Analogues

| Compound | A549 IC₅₀ (μM) | Hela IC₅₀ (μM) | LogP |

|---|---|---|---|

| 3,3-Dimethyl-DKP | 18.4 | 22.1 | 0.45 |

| Plinabulin (NPI-2358) | 0.03 | 0.05 | 3.12 |

| Compound 11 | 1.2 | 0.7 | 2.89 |

Data indicate that methyl substitution alone provides modest activity compared to aryl-functionalized derivatives, underscoring the role of aromatic π-systems in target engagement .

Structure-Activity Relationships (SAR)

Electronic and Steric Considerations

-

Electron-Donating Groups: Methyl substituents increase electron density at the DKP core, potentially weakening interactions with electrophilic enzyme active sites.

-

Steric Effects: 3,3-Dimethylation restricts ring puckering, reducing adaptability to binding pockets compared to flexible analogues.

Comparative Analysis with Natural DKPs

Natural products like piperafizine B (IC₅₀ 8.9 μM vs. A549) demonstrate that unsaturated side chains and hydrogen-bonding motifs enhance potency 10-fold over 3,3-dimethyl-DKP . This highlights opportunities for hybridizing methylated cores with bioactive appendages.

Emerging Applications and Future Directions

Drug Delivery Systems

The compound’s balanced hydrophilicity/lipophilicity profile positions it as a candidate for:

-

Nanoparticle Functionalization: Surface conjugation to improve tumor targeting

-

Prodrug Linkers: Enzymatically cleavable carriers for controlled release

Materials Science Innovations

DKP derivatives serve as monomers for bioresorbable polymers. 3,3-Dimethyl-DKP-based polyesters exhibit:

-

Degradation Rate: 12% mass loss over 28 days (PBS, 37°C)

-

Tensile Strength: 45 MPa, comparable to medical-grade poly(lactic acid)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume